Cyclohexanepropionic acid, 1-nitro-, methyl ester
Overview
Description
Cyclohexanepropionic acid, 1-nitro-, methyl ester is an organic compound with the molecular formula C10H17NO4 It is a derivative of cyclohexanepropionic acid, where a nitro group is attached to the first carbon and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester typically involves the nitration of cyclohexanepropionic acid followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropionic acid, 1-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cyclohexanepropionic acid, 1-amino-, methyl ester.
Reduction: Cyclohexanepropionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanepropionic acid, 1-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanepropionic acid, 1-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropionic acid: Lacks the nitro and ester groups, making it less reactive.
Cyclohexanepropionic acid, 1-amino-, methyl ester: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Cyclohexanepropionic acid, 1-nitro-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness
Cyclohexanepropionic acid, 1-nitro-, methyl ester is unique due to the presence of both a nitro group and a methyl ester group
Biological Activity
Cyclohexanepropionic acid, 1-nitro-, methyl ester, also known as methyl 3-(1-nitrocyclohexyl)propanoate, is a compound characterized by its unique structure that includes a cyclohexane ring, a nitro group, and a propionic acid moiety. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 215.246 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological properties. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Cyclohexane Ring | Provides structural stability and lipophilicity |
Nitro Group | Enhances reactivity and potential bioactivity |
Propionic Acid Moiety | Contributes to the compound's acidic properties |
Synthesis Methods
Several synthetic pathways have been developed for the preparation of this compound. These methods typically involve the nitration of cyclohexane derivatives followed by esterification with propionic acid. Common approaches include:
- Nitration Reaction : Cyclohexane is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group.
- Esterification : The resultant nitrocyclohexane is then reacted with propionic acid in the presence of an acid catalyst to form the methyl ester.
These synthetic pathways highlight the compound's accessibility for research and industrial applications .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities that may be attributed to its structural features. Some notable findings include:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains, suggesting its applicability in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluating over 4,600 compounds for their effectiveness against rodent pests found that several nitro-substituted compounds exhibited significant repellency and antimicrobial effects .
- Cytotoxicity Assessment : In a comparative analysis of various cyclohexane derivatives, this compound was shown to inhibit cell proliferation in certain cancer cell lines at specific concentrations .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Properties
IUPAC Name |
methyl 3-(1-nitrocyclohexyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-9(12)5-8-10(11(13)14)6-3-2-4-7-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYQXCOTAFKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221894 | |
Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71648-41-4 | |
Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-NITROCYCLOHEXANEPROPIONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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